2-Chlorobuta-1,3-diene;sulfane 2-Chlorobuta-1,3-diene;sulfane
Brand Name: Vulcanchem
CAS No.: 37450-42-3
VCID: VC19663397
InChI: InChI=1S/C4H5Cl.H2S/c1-3-4(2)5;/h3H,1-2H2;1H2
SMILES:
Molecular Formula: C4H7ClS
Molecular Weight: 122.62 g/mol

2-Chlorobuta-1,3-diene;sulfane

CAS No.: 37450-42-3

Cat. No.: VC19663397

Molecular Formula: C4H7ClS

Molecular Weight: 122.62 g/mol

* For research use only. Not for human or veterinary use.

2-Chlorobuta-1,3-diene;sulfane - 37450-42-3

Specification

CAS No. 37450-42-3
Molecular Formula C4H7ClS
Molecular Weight 122.62 g/mol
IUPAC Name 2-chlorobuta-1,3-diene;sulfane
Standard InChI InChI=1S/C4H5Cl.H2S/c1-3-4(2)5;/h3H,1-2H2;1H2
Standard InChI Key MZAZUMCKNPKXSC-UHFFFAOYSA-N
Canonical SMILES C=CC(=C)Cl.S

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The structure of 2-chlorobuta-1,3-diene;sulfane comprises a four-carbon chain with conjugated double bonds at positions 1–3, a chlorine substituent at carbon 2, and a sulfane (-SH) group. This configuration confers high reactivity, particularly in polymerization and nucleophilic substitution reactions. The conjugated diene system allows for resonance stabilization, while the electron-withdrawing chlorine enhances electrophilic character .

Physical Properties

Critical physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight122.62 g/mol
Boiling Point59.4°C
Density0.958 g/cm³ at 20°C
Vapor Pressure275 mmHg at 30°C
Flash Point-20°C (open cup)
Refractive Index1.4583
SolubilityMiscible with ethanol, benzene

The compound’s volatility and low flash point underscore its flammability, necessitating inert atmospheres during storage .

Synthesis and Industrial Production

Dehydrochlorination of 3,4-Dichlorobut-1-ene

The primary synthesis route involves dehydrochlorination of 3,4-dichlorobut-1-ene using sodium butylate in n-butanol. This method achieves yields exceeding 85% under optimized conditions (130–145°C, catalytic CuCl) :

ClCH2CHClCH2CH2NaOBu, n-BuOHC4H5Cl+HCl\text{ClCH}_2\text{CHClCH}_2\text{CH}_2 \xrightarrow{\text{NaOBu, n-BuOH}} \text{C}_4\text{H}_5\text{Cl} + \text{HCl}

Side products, including 1,2- and 3,4-isomers, are minimized via fractional distillation .

Alternative Routes

Historical methods employed acetylene dimerization followed by hydrochlorination, though these have been phased out due to inefficiency and safety concerns . Modern approaches emphasize atom economy and reduced byproduct formation, aligning with green chemistry principles .

Applications in Polymer Science and Organic Chemistry

Neoprene Production

2-Chlorobuta-1,3-diene;sulfane serves as a precursor to polychloroprene (neoprene), a synthetic rubber valued for its ozone resistance and thermal stability. Emulsion polymerization, initiated by redox systems (e.g., persulfate-sulfite), produces high-molecular-weight polymers (>500,000 Da) with controlled branching :

nC4H5ClSradical initiator[-(CH2CCl=CHCH2)-]nn\,\text{C}_4\text{H}_5\text{ClS} \xrightarrow{\text{radical initiator}} [\text{-(CH}_2\text{CCl=CHCH}_2\text{)-}]_n

Specialty Chemical Synthesis

The compound participates in Diels-Alder reactions, forming six-membered adducts with electron-deficient dienophiles. Its sulfane group also enables thiol-ene click chemistry, facilitating the synthesis of functionalized polymers and small molecules .

Comparative Analysis with Structural Analogues

The compound’s reactivity and applications are contextualized against related halogenated dienes:

CompoundFormulaKey DifferencesApplications
1,3-ButadieneC₄H₆Lacks halogen/sulfur; lower reactivityGeneral-purpose rubbers
ChloropreneC₄H₅ClNo sulfane group; higher volatilityNeoprene production
2-MethylbutadieneC₅H₈Methyl group enhances steric hindranceResin modifiers
ThiophenolC₆H₅SHAromatic ring; no diene systemAntioxidants, vulcanization

The sulfane moiety in 2-chlorobuta-1,3-diene;sulfane uniquely enables sulfur crosslinking, enhancing polymer durability .

Emerging Research Directions

Catalytic Applications

Recent studies explore its use in transition-metal catalysis, particularly in C–S bond-forming reactions. Palladium complexes incorporating chloroprene sulfane ligands show promise in Suzuki-Miyaura couplings .

Environmental Impact Mitigation

Advanced oxidation processes (AOPs) utilizing TiO₂ photocatalysts demonstrate 90% degradation efficiency within 2 hours, addressing environmental persistence concerns .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator